3-oxo-N-phenylbutanethioamide

Catalog No.
S730068
CAS No.
10374-66-0
M.F
C10H11NOS
M. Wt
193.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-oxo-N-phenylbutanethioamide

CAS Number

10374-66-0

Product Name

3-oxo-N-phenylbutanethioamide

IUPAC Name

3-oxo-N-phenylbutanethioamide

Molecular Formula

C10H11NOS

Molecular Weight

193.27 g/mol

InChI

InChI=1S/C10H11NOS/c1-8(12)7-10(13)11-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,11,13)

InChI Key

VUSNAHINYXHHFZ-UHFFFAOYSA-N

SMILES

CC(=O)CC(=S)NC1=CC=CC=C1

Canonical SMILES

CC(=O)CC(=S)NC1=CC=CC=C1

Application in Anticancer Research

Scientific Field: This application falls under the field of Medicinal Chemistry and Oncology.

Summary of the Application: 3-oxo-N-phenylbutanethioamide is used in the synthesis of new thiophene, thiazolyl-thiophene, and thienopyridine derivatives, which have shown promising anticancer activity .

Methods of Application: The compound is reacted with different chloroacetamide reagents to produce 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide derivatives. These derivatives are then used as precursors in the preparation of various thiazole-thiophene hybrids .

Results or Outcomes: The synthesized thiophene-based compounds were tested for in vitro cytotoxicity using the MTT assay. The thiophene-2-carboxamide derivatives exhibited good inhibitory activity against four cell lines .

Application in the Synthesis of Triazolo Pyrimidines

Scientific Field: This application is in the field of Organic Chemistry.

Summary of the Application: 3-oxo-N-phenylbutanethioamide is used in reactions with 3-substituted 5-amino-1H-1,2,4-triazoles to form various triazolo pyrimidines .

Methods of Application: The compound is reacted with 3-substituted 5-amino-1H-1,2,4-triazoles in acetic acid. This leads to the formation of various triazolo pyrimidines .

Results or Outcomes: The reactions resulted in the formation of 5-methyl-7,8-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-7-thiones, 7-methyl-5,8-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-thiones, and 7-methyl-5-phenylamino[1,2,4]triazolo[1,5-a]pyrimidines .

Application in the Synthesis of Pyridopyrazolo-Triazine and Pyridopyrazolo-Triazole Derivatives

Summary of the Application: 3-oxo-N-phenylbutanethioamide is used in the synthesis of new pyridopyrazolo-triazine and pyridopyrazolo-triazole derivatives .

Methods of Application: The compound is used in diazotization reactions, followed by coupling with many 2-cyanoacetamide compounds, ethyl 3-(phenylamino)-3-thioxopropanoate, and α-bromo-ketone .

Results or Outcomes: The reactions led to the formation of new pyridopyrazolo-triazine and pyridopyrazolo-triazole derivatives .

Application in the Synthesis of Thienylazo-Thiazole and Thienylazo-Thiophene Dyes

Scientific Field: This application is in the field of Organic Chemistry and Dye Chemistry.

Summary of the Application: 3-oxo-N-phenylbutanethioamide is used in the synthesis of various thienylazo-thiazole and thienylazo-thiophene dyes .

Methods of Application: The compound is used in coupling reactions with diazotized 2-aminothiophenes to form 2-amino-5-(2-thienylazo)-thiazole dyes .

Results or Outcomes: The reactions led to the formation of various thienylazo-thiazole and thienylazo-thiophene dyes .

Application in the Synthesis of Thiazole-Thiophene Hybrids

Scientific Field: This application is in the field of Medicinal Chemistry.

Summary of the Application: 3-oxo-N-phenylbutanethioamide is used in the synthesis of various thiazole-thiophene hybrids, which have shown promising anticancer activity .

3-Oxo-N-phenylbutanethioamide is an organic compound with the molecular formula C10H11NO2S. It is characterized by a butanethioamide backbone with a keto group at the third position and a phenyl substituent at the nitrogen atom. This compound is also known by several other names, including acetoacetamidobenzene and acetoacetanilide. Its structure suggests potential reactivity due to the presence of both a carbonyl group and a thioamide moiety, which can participate in various

3-Oxo-N-phenylbutanethioamide can undergo several chemical transformations:

  • Condensation Reactions: It reacts with amines to form N-substituted derivatives, often yielding compounds with enhanced biological activity.
  • Cyclization: The compound can participate in cyclization reactions, particularly with 5-amino-1H-1,2,4-triazoles, leading to the formation of triazole derivatives .
  • Electrophilic Substitution: The phenyl group allows for electrophilic aromatic substitution, which can modify the aromatic system and introduce various functional groups.

Research indicates that 3-oxo-N-phenylbutanethioamide exhibits significant biological activities. Its derivatives have been studied for their potential as:

  • Antimicrobial Agents: Some derivatives demonstrate activity against various bacterial strains.
  • Antioxidants: The compound's structure allows it to act as a free radical scavenger, potentially offering protective effects against oxidative stress.
  • Anti-inflammatory Agents: Certain modifications of the compound have shown promise in reducing inflammation in biological models.

Several synthetic routes have been developed for 3-oxo-N-phenylbutanethioamide:

  • Condensation of Acetic Anhydride and Phenylthioacetamide:
    • This method involves the reaction of acetic anhydride with phenylthioacetamide under acidic conditions to yield 3-oxo-N-phenylbutanethioamide.
  • Reaction with 5-Amino-1H-1,2,4-triazoles:
    • A notable synthesis involves reacting 3-oxo-N-phenylbutanethioamide with 5-amino derivatives in acetic acid, leading to diverse triazole-containing compounds .
  • Use of Base Catalysis:
    • In some protocols, basic conditions facilitate the formation of the compound from simpler precursors through nucleophilic attack and subsequent rearrangements.

3-Oxo-N-phenylbutanethioamide has several applications across various fields:

  • Pharmaceutical Chemistry: Its derivatives are explored for potential use in drug development due to their biological activities.
  • Material Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.
  • Agricultural Chemistry: Some derivatives may serve as agrochemicals or pesticides due to their antimicrobial properties.

Studies on 3-oxo-N-phenylbutanethioamide have focused on its interactions with biological targets:

  • Binding Affinity Studies: Research has investigated how its derivatives bind to specific enzymes or receptors, providing insights into their mechanism of action.
  • Toxicological Assessments: Evaluations of its safety profile have been conducted to determine potential toxicity levels in biological systems.

Several compounds share structural similarities with 3-oxo-N-phenylbutanethioamide. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
AcetoacetamideC4H7NO2Simple amide structure; commonly used as a reference.
N-AcetylcysteineC5H9NO3SContains a thiol group; used as an antioxidant.
N-(Phenyl)acetylthioureaC9H10N2OSContains thiourea moiety; studied for antitumor effects.

Uniqueness of 3-Oxo-N-phenylbutanethioamide

What sets 3-oxo-N-phenylbutanethioamide apart is its specific combination of a keto group and thioamide functionality, which enhances its reactivity and biological activity compared to simpler amides or thioureas. This unique structural feature allows for diverse synthetic pathways and applications in medicinal chemistry.

Classical Organic Synthesis Routes

The classical approaches to synthesizing 3-oxo-N-phenylbutanethioamide primarily rely on well-established thioamide formation reactions that have been developed over several decades [5] [6] [7].

Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction represents one of the most fundamental classical methods for thioamide synthesis [5] [6] [7]. This reaction involves the treatment of alkyl aryl ketones with secondary amines and elemental sulfur under elevated temperatures [7]. For 3-oxo-N-phenylbutanethioamide synthesis, the reaction typically employs acetophenone derivatives as starting materials, combined with aniline and elemental sulfur [5] [6].

The mechanism involves consecutive oxidations and reductions along the carbon chain, rather than a simple migration or rearrangement process [7]. Morpholine has been identified as the optimal amine for this transformation due to its resistance to oxidation and tolerance of hydrogen sulfide formation [7]. The reaction conditions typically require temperatures ranging from 120-180°C and reaction times of 4-8 hours [8] [7].

Recent modifications of the Willgerodt-Kindler reaction have incorporated microwave assistance to improve efficiency [8]. Studies have demonstrated that montmorillonite K-10 can serve as an effective acid catalyst for this transformation, providing an alternative to traditional base-catalyzed conditions [8].

Lawesson Reagent Methodology

Lawesson reagent has emerged as a highly effective thionating agent for converting carbonyl compounds to their corresponding thiocarbonyl analogues [9]. The reagent, consisting of 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide, operates through a four-membered ring dissociation mechanism [9].

The thionation process involves the formation of reactive dithiophosphine ylides that selectively target electron-rich carbonyl groups [9]. For 3-oxo-N-phenylbutanethioamide synthesis, this method typically achieves yields ranging from 70-90% with excellent selectivity [9]. The reaction conditions are generally milder than those required for the Willgerodt-Kindler reaction, operating at temperatures of 80-120°C [9].

Alpha-Chloroamide Route

The synthesis of thioamides through alpha-chloroamide intermediates represents a versatile classical approach [10]. This method involves the initial formation of alpha-chloroamides from acid chlorides and amines, followed by nucleophilic substitution with thiols [10].

The process typically employs 2-chloropropionyl chloride as the acylating agent, which reacts with aniline in the presence of triethylamine to form the corresponding alpha-chloroamide [10]. Subsequent treatment with sodium thiophenolate in ethanol affords the desired thioamide product [10]. This method demonstrates good tolerance for various amine substrates and typically achieves yields of 72-88% [10].

Modern Catalytic Approaches and Green Chemistry Alternatives

Contemporary synthetic methodologies have focused on developing more sustainable and efficient approaches to thioamide synthesis, emphasizing catalytic processes and environmentally benign reaction conditions [11] [12] [13].

Deep Eutectic Solvent Systems

Deep eutectic solvents have revolutionized thioamide synthesis by providing environmentally benign reaction media [11] [13]. The choline chloride-urea system, prepared in a 1:2 molar ratio, has demonstrated exceptional effectiveness for thioamide formation [11] [13].

This methodology enables the direct reaction of aldehydes or ketones with secondary amines and elemental sulfur without requiring additional catalysts [11] [13]. The deep eutectic solvent serves dual roles as both reaction medium and catalyst, significantly enhancing the sustainability of the process [11] [13]. Yields typically range from 85-95% under mild conditions of 80-120°C [11] [13].

The recyclability of the deep eutectic solvent represents a major advantage, as it can be reused multiple times without significant loss of activity [11] [13]. This approach aligns with multiple principles of green chemistry, including waste reduction, energy efficiency, and the use of renewable feedstocks [11].

Nickel-Catalyzed Coupling Methods

Recent advances in transition metal catalysis have led to the development of nickel-catalyzed approaches for thioamide synthesis [12]. These methods involve the in-situ generation of thiocarbamoyl fluorides from amines, followed by coupling with boronic acids under nickel catalysis [12].

The process utilizes tricyclohexylphosphine as a ligand and operates under mild conditions at temperatures of 25-80°C [12]. The mechanism involves oxidative addition of thiocarbamoyl fluorides to nickel(0), followed by transmetalation with arylboronic acids and reductive elimination to afford the thioamide products [12].

This approach demonstrates broad substrate scope and excellent functional group tolerance, typically achieving yields of 78-92% [12]. The method is particularly valuable for late-stage modifications of complex molecules, making it highly applicable to pharmaceutical synthesis [12].

Microwave-Assisted Green Synthesis

Microwave-assisted synthesis has emerged as a powerful tool for thioamide preparation, offering significant advantages in terms of reaction time and energy efficiency [14] [15]. The combination of phosphorus pentasulfide with alumina as a solid support under microwave irradiation has proven particularly effective [14].

Response surface methodology optimization has identified optimal conditions for thioacetamide synthesis, achieving 100% yield under carefully controlled parameters [14]. The optimal conditions include an acetamide to phosphorus pentasulfide molar ratio of 2.10, irradiation time of 14 minutes, and temperature of 140°C [14].

This methodology demonstrates excellent green metrics, with mass intensity values of 29.00 kilograms per kilogram and mass productivity of 3.45% [14]. The significantly reduced reaction times compared to conventional heating methods result in substantial energy savings and improved overall efficiency [14].

Nitroalkane Thioacylation Strategy

A novel approach utilizing nitroalkanes as thioacyl equivalents has been developed for direct thioamide synthesis [16]. This method involves the reaction of nitroalkanes with amines in the presence of elemental sulfur and sodium sulfide under mild conditions [16].

The process operates through the formation of thioacyl intermediates, which subsequently couple with amine nucleophiles to afford thioamide products [16]. This methodology demonstrates excellent functional group tolerance and can be applied to complex peptide substrates without epimerization [16].

Yields typically range from 80-95% under reaction conditions of 60-100°C [16]. The method is particularly valuable for late-stage modifications of biologically active compounds, as it operates under mild, non-epimerizing conditions [16].

Industrial-Scale Production Challenges and Optimization Strategies

The industrial production of 3-oxo-N-phenylbutanethioamide faces several significant challenges that require comprehensive optimization strategies to ensure economically viable and environmentally responsible manufacturing processes [17] [18].

Raw Material Availability and Supply Chain Management

The synthesis of 3-oxo-N-phenylbutanethioamide requires specific raw materials, including elemental sulfur, aniline derivatives, and appropriate ketone precursors [17]. Elemental sulfur handling presents particular challenges due to its tendency to sublime at elevated temperatures and its potential for creating corrosive environments [19].

Supply chain diversification has become essential for maintaining consistent raw material availability [17]. Industrial manufacturers have implemented bulk purchasing agreements and established relationships with multiple suppliers to mitigate supply disruptions [17]. The cost and accessibility of raw materials directly affect production capacity and pricing strategies, making supplier relationships critical for economic viability [17].

Quality control of incoming raw materials represents another significant challenge, as impurities can dramatically affect reaction yields and product purity [19]. Implementation of rigorous analytical testing protocols for all incoming materials has become standard practice in industrial settings [19].

Energy Consumption and Process Intensification

Traditional synthetic routes for thioamide production typically require elevated temperatures ranging from 120-200°C, resulting in substantial energy consumption [8] [7]. Industrial facilities have implemented several strategies to address these energy requirements and improve overall process efficiency [14].

Heat recovery systems have been installed to capture and reuse thermal energy from high-temperature processes [14]. Microwave-assisted heating has emerged as an alternative technology that can significantly reduce energy consumption while improving reaction rates [14] [15].

Process intensification through continuous flow reactors has demonstrated substantial benefits for thioamide synthesis [20]. These systems enable better heat and mass transfer, resulting in improved yields and reduced energy requirements compared to traditional batch processes [20].

Waste Generation and Environmental Impact

The production of 3-oxo-N-phenylbutanethioamide generates several waste streams that require careful management [11] [13]. Hydrogen sulfide evolution during thioamide formation presents both environmental and safety challenges that must be addressed through appropriate containment and treatment systems [19].

Gas scrubbing systems have been implemented to capture and neutralize hydrogen sulfide emissions [19]. Solvent recycling programs have been established to minimize organic waste generation and reduce the environmental footprint of the manufacturing process [11] [13].

The implementation of green chemistry principles has led to the adoption of more environmentally benign solvents and reagents [11] [13]. Deep eutectic solvents, in particular, have shown promise for reducing waste generation while maintaining high product yields [11] [13].

Comparative Analysis of Yield and Purity Across Synthetic Pathways

A comprehensive evaluation of different synthetic approaches reveals significant variations in yield, purity, and overall efficiency for 3-oxo-N-phenylbutanethioamide production [14] [15] [21].

Yield Performance Analysis

Synthetic RouteTypical Yield (%)Reaction TimeTemperature (°C)Purity Achieved (%)
Willgerodt-Kindler Reaction (Morpholine/S)65-854-8 hours120-18085-95
Willgerodt-Kindler Reaction (Aniline/S)55-756-12 hours140-20080-90
Lawesson Reagent Thionation70-902-4 hours80-12090-98
Acid Chloride + Aniline + P4S1060-808-16 hours100-15085-92
Diketene Bromination Method85-934-6 hours30-3593-98
Alpha-Chloroamide Route72-8816-24 hoursRoom temperature85-95

The data demonstrates that modern synthetic approaches generally achieve superior yields compared to classical methods [14] [15]. The microwave-assisted routes consistently deliver yields exceeding 90%, while traditional thermal methods typically achieve yields in the 60-85% range [14] [15].

Modern Catalytic Approaches Performance

MethodYield Range (%)Reaction TimeTemperature (°C)Green Metrics
Deep Eutectic Solvent (ChCl/Urea)85-952-6 hours80-120Excellent (recyclable solvent)
Nickel-Catalyzed Coupling78-921-3 hours25-80Good (mild conditions)
Microwave-Assisted P4S10/Al2O390-10010-15 min120-150Excellent (short time, high yield)
Thioimidate Protection Strategy70-854-8 hoursRoom temperatureGood (protecting group strategy)
Nitroalkane Thioacylation80-952-4 hours60-100Very good (mild conditions)
Copper-Catalyzed S-Arylation68-981.5-12 hours70-90Good (copper catalyst)

The modern catalytic approaches demonstrate superior performance in terms of both yield and sustainability metrics [11] [12] [16]. The microwave-assisted methods show particularly impressive results, achieving near-quantitative yields in dramatically reduced reaction times [14] [15].

Overall Efficiency Comparison

Synthesis MethodAverage Yield (%)Purity (%)Atom Economy (%)E-FactorOverall Efficiency Score
Classical Willgerodt-Kindler7088658.56.2/10
Lawesson Reagent Method8294785.27.8/10
Microwave-Assisted Green Route9597852.19.1/10
Deep Eutectic Solvent Method9092823.88.5/10
Catalytic Coupling Approach8590804.57.9/10

The comprehensive efficiency analysis reveals that microwave-assisted green routes achieve the highest overall performance scores [14]. These methods combine excellent yields with superior atom economy and reduced environmental impact, as reflected in their low E-factor values [14].

Industrial Viability Assessment

The evaluation of industrial viability must consider multiple factors beyond simple yield measurements [17] [18]. Process robustness, scalability, and economic considerations play crucial roles in determining the most suitable synthetic approach for large-scale production [17].

The deep eutectic solvent method offers excellent potential for industrial application due to its combination of high yields, recyclable solvent system, and relatively mild reaction conditions [11] [13]. The ability to recycle the solvent multiple times without significant loss of activity provides substantial economic advantages [11] [13].

Microwave-assisted synthesis presents challenges for large-scale implementation due to equipment costs and energy density limitations [14] [15]. However, the dramatic reduction in reaction times and excellent yields make this approach attractive for high-value applications [14] [15].

Classical methods, while achieving lower overall efficiency scores, remain important for industrial applications due to their established reliability and lower capital equipment requirements [5] [6] [7]. The extensive industrial experience with these methods provides confidence in their scalability and process robustness [5] [6] [7].

Mechanistic Pathways in Acyl Transfer

The nucleophilic reactivity of 3-oxo-N-phenylbutanethioamide is fundamentally governed by the inherent properties of the thiocarbonyl functional group, which exhibits significantly enhanced electrophilicity compared to conventional carbonyl compounds [1]. The compound demonstrates remarkable participation in both sulfur-to-nitrogen and nitrogen-to-sulfur acyl transfer processes, representing distinct mechanistic pathways that are critically dependent on reaction conditions and substrate environment [2] [3].

In sulfur-to-nitrogen acyl transfer reactions, 3-oxo-N-phenylbutanethioamide functions as an effective acyl donor through a proximity-induced intramolecular mechanism [2]. The process involves initial thioester formation followed by nucleophilic attack by an amino group positioned within optimal geometric constraints. Research demonstrates that macrocyclic transition states containing 17-20 membered rings provide the most favorable energetics for this transformation, with the sulfur-to-nitrogen acyl transfer being thermodynamically favored due to the close proximity of reactive groups and the formation of more stable amide products [2].

Conversely, nitrogen-to-sulfur acyl transfer represents a complementary pathway where 3-oxo-N-phenylbutanethioamide can serve as a nucleophile toward activated acyl donors [3]. This process typically requires base mediation, with triethylamine or sodium hexamethyldisilazide providing optimal conditions for reaction progression. The mechanism proceeds through initial nitrogen-to-sulfur acyl migration, generating thioimidate intermediates that subsequently undergo structural rearrangement to yield the final thioester products [3].

Kinetic Analysis and Reaction Orders

Detailed kinetic investigations reveal that nucleophilic addition reactions involving 3-oxo-N-phenylbutanethioamide typically follow second-order kinetics, with reaction rates being first-order with respect to both the thioamide substrate and the attacking nucleophile [4] [5]. The enhanced reactivity of thiocarbonyl compounds compared to their oxygen analogues has been quantified through computational and experimental studies, demonstrating that thioesters exhibit 100-fold to 2000-fold greater reactivity toward amine and carbanion nucleophiles compared to corresponding oxoesters [1].

The mechanistic basis for this enhanced reactivity lies in the electronic structure differences between thiocarbonyl and carbonyl groups. Density functional theory calculations indicate that the transition state for nucleophilic addition involves significant charge delocalization, with the sulfur atom providing better stabilization of negative charge development compared to oxygen [1]. This electronic effect is particularly pronounced in reactions with soft nucleophiles, where the match between nucleophile and electrophile hardness-softness parameters optimizes the reaction pathway.

Ground-State Destabilization Strategies

Recent advances in thioamide functionalization have introduced ground-state destabilization as a powerful strategy for enhancing nucleophilic reactivity [6] [7]. The selective nitrogen-tert-butoxycarbonylation of 3-oxo-N-phenylbutanethioamide significantly reduces the thiocarbonyl resonance stabilization, rendering the compound more susceptible to nucleophilic attack under mild conditions [6]. This approach enables transamidation reactions to proceed at room temperature without the need for harsh reaction conditions or toxic metal catalysts.

The destabilization mechanism operates through electronic withdrawal by the tert-butoxycarbonyl group, which reduces the nitrogen-to-carbon double bond character and increases the electrophilic nature of the thiocarbonyl carbon [6]. Competitive kinetic studies demonstrate that electron-deficient thioamides react preferentially over electron-rich variants, with Hammett correlation analysis revealing a positive reaction constant indicative of nucleophilic character in the rate-determining step [6].

Reaction ParameterS-to-N TransferN-to-S TransferGround-State Destabilization
Temperature Range25-60°C25°C25°C
Base RequirementOptionalEssentialEssential
Ring Size Preference17-20 membersVariableNot applicable
Reaction OrderSecond-orderSecond-orderSecond-order
Relative RateModerateHighVery high

Cyclocondensation Reactions with Heterocyclic Precursors

Thiazole Formation Through Hantzsch Cyclization

The cyclocondensation of 3-oxo-N-phenylbutanethioamide with α-halo carbonyl compounds represents one of the most synthetically valuable transformations for heterocycle construction [8] [4]. The Hantzsch thiazole synthesis proceeds through a well-established mechanism involving initial nucleophilic attack by the thiocarbonyl sulfur on the α-carbon of the halo ketone, followed by intramolecular cyclization and elimination of hydrogen halide [4] [9].

Kinetic investigations of this process reveal second-order reaction kinetics with respect to both reactants, with activation energies ranging from 33.1 to 48.8 kilojoules per mole depending on the specific α-halo ketone employed [4] [5]. The reaction rate demonstrates significant sensitivity to solvent polarity, with water-ethanol and water-isopropanol systems providing optimal conditions for cyclization. The negative entropy of activation observed in these systems indicates the formation of more ordered, cyclic transition states from flexible, acyclic precursors [4].

Temperature-dependent studies conducted between 303 and 323 Kelvin reveal standard Arrhenius behavior, with rate constants increasing exponentially with temperature [4]. Salt effect investigations demonstrate the presence of ionic intermediates during the reaction pathway, supporting the proposed mechanism involving charged tetrahedral intermediates prior to ring closure [4].

Heterocyclic Diversity Through Multicomponent Reactions

Beyond simple thiazole formation, 3-oxo-N-phenylbutanethioamide participates in more complex multicomponent cyclocondensation reactions leading to diverse heterocyclic structures [10] [11]. Reactions with penta-2,4-dienethioamide precursors in the presence of acetylenic esters proceed through domino transformations involving initial Michael addition followed by 1,6-electrocyclization to generate 2,3-dihydro-5H-thiazolo[3,2-a]pyridines and 4H,6H-pyrido[2,1-b] [12] [13]thiazines [11].

The mechanistic pathway for these transformations involves several sequential steps, beginning with nucleophilic addition of the thioamide to the electron-deficient alkyne, followed by intramolecular cyclization through either 5-exo-trig or 6-endo-trig modes depending on the substitution pattern [11]. The choice between these cyclization modes is governed by Baldwin's rules and the electronic demands of the specific substituents present on both reaction partners [11].

Solvent effects play a crucial role in determining the reaction pathway and product distribution. Acetic acid provides optimal conditions for these multicomponent transformations, with reaction times ranging from 1 to 10 hours at 60°C yielding products in 57-87% isolated yields [11]. Alternative solvents such as chloroform or methanol result in different product mixtures or complete reaction failure, emphasizing the critical importance of solvent selection in these processes [11].

Photocatalytic Oxidative Cyclization

Recent developments in photocatalytic methodology have opened new avenues for the cyclocondensation of 3-oxo-N-phenylbutanethioamide through oxidative pathways [14]. Under visible light irradiation in the presence of appropriate photocatalysts, thioamide substrates undergo single-electron oxidation to generate thiocarbonyl radical cations, which subsequently participate in cyclization reactions with suitable partners [14].

The photocatalytic mechanism involves initial formation of thioamide radical cations, which undergo deprotonation to generate two distinct radical isomers [14]. These radical intermediates can then couple with various nucleophilic partners to form heterocyclic products through radical-radical combination followed by oxidative aromatization [14]. This methodology provides access to heterocyclic structures that are difficult to obtain through conventional thermal processes.

Heterocycle TypeStarting MaterialsConditionsYield RangeMechanism
Thiazolesα-Halo ketonesBase, 303K60-87%Nucleophilic substitution
ThiopyridinesDienal compoundsAcid, reflux55-78%Michael addition-cyclization
ThiochromenesAromatic aldehydesTFA, 60°C70-85%Condensation-cyclization
ThiazolinesAlkyl dihalidesPhase transfer45-70%Alkylation-cyclization

Thiocarbonyl Group Reactivity in Metal Complexation

Coordination Chemistry and Binding Modes

The thiocarbonyl group in 3-oxo-N-phenylbutanethioamide exhibits exceptional affinity for transition metal centers, forming stable complexes through multiple coordination modes [15] [16]. The sulfur atom in thioamides demonstrates significantly enhanced metal-binding capacity compared to the corresponding oxygen analogues, with complexes showing several orders of magnitude greater stability than equivalent carbonyl-coordinated species [17]. This enhanced binding affinity arises from the better orbital overlap between the sulfur 3p orbitals and transition metal d orbitals, resulting in stronger sigma-donation and pi-backbonding interactions [17].

The coordination behavior of 3-oxo-N-phenylbutanethioamide is fundamentally influenced by the tautomeric equilibrium between thione and thiol forms [15]. In weakly alkaline media or polar organic solvents such as pyridine or chloroform, the equilibrium shifts toward the thiol tautomer, which promotes cis-coordination in square-planar complexes of nickel(II) and copper(II) [15]. Conversely, the thione form predominates under neutral or acidic conditions, leading to trans-coordination and octahedral geometry preference in the same metal systems [15].

Detailed structural studies reveal that copper(II) and nickel(II) complexes with 3-oxo-N-phenylbutanethioamide typically adopt bidentate nitrogen-sulfur coordination [16] [18]. The binding occurs through both the thioamide nitrogen and sulfur atoms, forming five-membered chelate rings that provide additional thermodynamic stabilization [16]. Spectroscopic analysis demonstrates significant perturbation of the characteristic thioamide vibrational bands upon coordination, with the thioamide I, II, and III bands shifting to higher frequencies, confirming simultaneous nitrogen and sulfur participation in metal binding [16].

Metal-Dependent Coordination Geometries

The specific geometry adopted by metal complexes of 3-oxo-N-phenylbutanethioamide varies significantly with the metal ion identity and oxidation state [15] [16]. Iron(II) and cobalt(II) complexes typically exhibit octahedral coordination geometries, accommodating three bidentate thioamide ligands around the metal center [16]. These complexes demonstrate paramagnetic behavior consistent with high-spin electronic configurations, as confirmed by magnetic susceptibility measurements [16].

Nickel(II) and copper(II) systems preferentially adopt square-planar coordination when coordinated by two bidentate thioamide ligands [16]. The square-planar geometry in nickel(II) complexes results in diamagnetic behavior, while copper(II) complexes retain paramagnetism with one unpaired electron [16]. Zinc(II) complexes demonstrate tetrahedral coordination preference, consistent with the d10 electronic configuration and absence of crystal field stabilization energy considerations [18].

Silver(I) and gold(I) complexes exhibit distinct coordination preferences, typically binding through sulfur atoms alone rather than the bidentate mode observed with first-row transition metals [19] [20]. Gold(I) complexes of thioamides often form trimeric structures with sulfur-bridged coordination, resulting in characteristic T-shaped or seesaw geometries around individual gold centers [19]. The aurophilic interactions in these systems contribute additional stability through metallophilic bonding effects [20].

Thermodynamic and Kinetic Aspects

The thermodynamic stability of metal complexes with 3-oxo-N-phenylbutanethioamide has been quantified through potentiometric and spectroscopic measurements [17]. Formation constants for copper(II) and nickel(II) complexes range from 10^4 to 10^6, indicating exceptional thermodynamic stability [17]. The enhanced stability compared to corresponding amide complexes reflects the superior donor properties of sulfur and the chelate effect arising from bidentate coordination [17].

Kinetic studies of complex formation reveal that the metal coordination process occurs through stepwise mechanisms, with initial sulfur coordination followed by nitrogen chelation [15]. The rate of complex formation is significantly influenced by pH, with optimal rates observed under mildly basic conditions that favor the thiol tautomeric form [15]. Temperature-dependent kinetic measurements provide activation parameters consistent with associative substitution mechanisms [15].

The influence of ligand denticity on complex stability has been systematically investigated [21]. Polydentate thioamide ligands do not always coordinate through all available donor sites, with intramolecular steric constraints and conformational rigidity limiting the effective denticity [21]. In some cases, increased donor atom number leads to intramolecular rearrangements under complexation conditions, resulting in unexpected coordination modes or redox chemistry [21].

Metal IonPreferred GeometryBinding ModeStability ConstantElectronic Configuration
Cu(II)Square planarBidentate N,S10^4-10^6d9, paramagnetic
Ni(II)Square planarBidentate N,S10^4-10^5d8, diamagnetic
Fe(II)OctahedralBidentate N,S10^3-10^4d6, paramagnetic
Ag(I)LinearMonodentate SVariabled10, diamagnetic
Au(I)T-shapedMonodentate SHighd10, diamagnetic

Solvent Effects and Kinetic Studies

Polarity and Dielectric Constant Influences

The reactivity of 3-oxo-N-phenylbutanethioamide demonstrates profound dependence on solvent polarity and dielectric properties [22] [23]. Systematic investigations across solvents of varying dielectric constants reveal that reaction rates generally increase with increasing solvent polarity, reflecting the ionic character of key transition states in thioamide transformations [22] [23]. The enhanced dipole moment of thioamides compared to corresponding amides results in more pronounced solvent effects, with ground-state stabilization being particularly sensitive to the dielectric environment [22].

Quantitative structure-activity relationship studies demonstrate excellent correlation between reaction rates and solvent dielectric constants for hydrogen sulfide addition reactions with aromatic nitriles [23]. Optimal reaction conditions are achieved in mixed solvent systems, with pyridine-triethylamine mixtures providing maximum reaction rates at a triethylamine mole fraction of 0.11 [23]. Pure triethylamine proves completely ineffective as a reaction medium, while pure pyridine provides moderate reactivity, emphasizing the synergistic effects of mixed solvent systems [23].

Water-alcohol mixtures represent another class of effective solvent systems for thioamide transformations [4] [5]. Water-ethanol and water-isopropanol combinations demonstrate enhanced reaction rates compared to either pure component, with the optimal composition depending on the specific transformation under investigation [5]. The presence of water facilitates proton transfer processes essential for many thioamide reactions, while alcohol components provide appropriate solvation for organic substrates [5].

pH-Dependent Reaction Mechanisms

The influence of pH on thioamide reactivity represents a critical factor determining both reaction rates and mechanistic pathways [24]. For rotational isomerism studies of thioamide derivatives, reaction rates demonstrate complex pH dependencies, with optimal rates observed under specific pH conditions that favor particular tautomeric forms [24]. Energy barriers for conformational interconversion remain relatively constant across pH ranges from 7 to 9, indicating that pH effects primarily influence ground-state populations rather than transition state energies [24].

Ionization effects play crucial roles in determining reaction outcomes [23]. The Hammett reaction constant of +2.3 observed for thiohydrolysis reactions indicates that hydrosulfide anion (HS^-) represents the primary reactive species rather than molecular hydrogen sulfide [23]. This finding has significant implications for optimizing reaction conditions, as base concentration directly controls the concentration of the active nucleophilic species [23].

Buffer effects on thioamide reactivity have been systematically investigated, revealing minimal influence of buffer concentration on reaction rates in most systems [24]. Ionic strength variations from 0.2 to 0.8 do not significantly affect reaction kinetics, suggesting that specific chemical interactions rather than general electrostatic effects dominate the solvent influence [24].

Temperature Coefficients and Activation Parameters

Temperature-dependent kinetic studies provide fundamental insights into the energetic requirements for thioamide transformations [4] [5]. Activation energies for thiazole formation through α-halo ketone cyclization range from 33.1 kilojoules per mole for cyclohexanone thiosemicarbazone to 48.8 kilojoules per mole for thiobenzamide [5]. These values are consistent with the proposed nucleophilic substitution mechanism and reflect the electronic and steric demands of the specific substrates [5].

Arrhenius analysis of temperature-dependent rate constants reveals linear correlations over the temperature range from 303 to 323 Kelvin, indicating consistent mechanistic pathways across this temperature range [4]. Pre-exponential factors provide information about the entropy of activation, with negative values indicating the formation of more ordered transition states from flexible reactants [4].

Solvent-dependent temperature coefficients demonstrate significant variations based on the dielectric environment [22]. Polar solvents generally exhibit smaller temperature coefficients due to enhanced ground-state stabilization, while nonpolar solvents show larger temperature dependencies reflecting less effective transition state solvation [25]. These observations are consistent with Hughes-Ingold theory predictions for reactions involving charge development in the transition state [25].

The influence of protic versus aprotic solvents on temperature-dependent kinetics reveals additional mechanistic insights [26]. Protic solvents capable of hydrogen bonding interactions with thioamide functional groups demonstrate different temperature dependencies compared to aprotic alternatives, reflecting the enthalpic and entropic contributions of specific solvation interactions [26].

Solvent SystemDielectric ConstantRate EnhancementActivation Energy (kJ/mol)Temperature Coefficient
Water-ethanol24-78Moderate35-456-7 fold (pH 7.4→9.0)
Water-isopropanol18-78High30-406-7 fold
Pyridine-TEA12-13Optimal at χ=0.1125-35pH dependent
DMF36.7High40-50Standard Arrhenius
Acetonitrile37.5High40-50Standard Arrhenius
Chloroform4.8Low55-65Low enhancement

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Last modified: 08-15-2023

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